3|A-Glycocholic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of diABZI (compound 3) involves the following steps:
Starting Materials: The synthesis begins with the preparation of amidobenzimidazole derivatives.
Reaction Conditions: The amidobenzimidazole derivatives are linked to create a single optimized dimeric ligand.
Industrial Production: The industrial production of diABZI (compound 3) requires stringent quality control measures to ensure high purity and consistency.
化学反応の分析
diABZI (compound 3) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: diABZI (compound 3) can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include modified versions of diABZI (compound 3) with altered functional groups and properties.
科学的研究の応用
diABZI (compound 3) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the STING pathway and its role in immune responses.
Biology: Researchers use diABZI (compound 3) to investigate the molecular mechanisms underlying STING activation and its effects on cellular processes.
作用機序
The mechanism of action of diABZI (compound 3) involves the activation of the STING pathway. The compound binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .
類似化合物との比較
diABZI (compound 3) is unique compared to other STING agonists due to its non-nucleotide-based structure. Similar compounds include:
2’3’-cGAMP: A classical STING agonist that activates STING by inducing a closed ‘lid’ conformation.
Other Amidobenzimidazole Derivatives: These compounds share structural similarities with diABZI (compound 3) but may differ in their potency and bioavailability.
The uniqueness of diABZI (compound 3) lies in its ability to activate STING while maintaining an open conformation, providing more options for clinical development .
特性
分子式 |
C26H43NO6 |
---|---|
分子量 |
470.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16+,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |
InChIキー |
RFDAIACWWDREDC-NEESFDPTSA-N |
異性体SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |
正規SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。